molecular formula C15H15NO2 B5511110 N-(3-methylphenyl)-2-phenoxyacetamide

N-(3-methylphenyl)-2-phenoxyacetamide

Cat. No. B5511110
M. Wt: 241.28 g/mol
InChI Key: OPCKYFWSSCWDOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-methylphenyl)-2-phenoxyacetamide and related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. A notable synthesis approach is the reaction of N-methylaniline with chloracetyl chloride, anhydrous sodium acetate, and methanol, leading to high yields of the targeted acetamide derivatives through optimized conditions of mole ratios and catalysis by triethylamide or phase transfer catalysts like tetrabutylammonium bromide (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been extensively studied through techniques like IR, MS, and NMR spectroscopy. These studies provide insights into the bond distances, angles, and overall conformation of the molecules, contributing to the understanding of their chemical behavior and reactivity (Kitano, Fukuyama, & Kuchitsu, 1973).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and potential applications. For instance, Rh(III)-catalyzed and alcohol-involved carbenoid C-H insertion into N-phenoxyacetamides using α-diazomalonates showcases the compound's ability to form α-quaternary carbon centers and free-OH moieties, demonstrating good substrate and functional group tolerance (Zhou et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for understanding its behavior in various solvents and conditions. These properties are directly influenced by the molecular structure and the presence of functional groups within the compound.

Chemical Properties Analysis

Chemically, this compound exhibits a range of properties including reactivity towards nucleophiles, electrophiles, and its ability to participate in hydrogen bonding. Studies on derivatives of this compound, like its silylated versions, elucidate the impact of substituents on its reactivity and chemical stability, providing a comprehensive understanding of its chemical properties (Nikonov et al., 2016).

properties

IUPAC Name

N-(3-methylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-12-6-5-7-13(10-12)16-15(17)11-18-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCKYFWSSCWDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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